molecular formula C10H10O2 B12955540 (2-Methylbenzofuran-7-yl)methanol

(2-Methylbenzofuran-7-yl)methanol

Cat. No.: B12955540
M. Wt: 162.18 g/mol
InChI Key: LUIBYSZZXFPOJO-UHFFFAOYSA-N
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Description

(2-Methylbenzofuran-7-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound has a methyl group at the 2-position and a methanol group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzofuran-7-yl)methanol typically involves the construction of the benzofuran ring followed by the introduction of the methyl and methanol groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-methylphenol can undergo cyclization with an appropriate aldehyde or ketone to form the benzofuran ring. Subsequent functionalization steps introduce the methanol group at the 7-position .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and palladium-catalyzed coupling reactions are commonly employed. The choice of method depends on the desired scale of production and the specific properties of the target compound .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzofuran-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-7-carboxylic acid, while reduction can produce benzofuran-7-methanol derivatives .

Scientific Research Applications

(2-Methylbenzofuran-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbenzofuran-7-yl)methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes. Others may exert anticancer effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzofuran-7-yl)methanol is unique due to the presence of both the methyl and methanol groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(2-methyl-1-benzofuran-7-yl)methanol

InChI

InChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3

InChI Key

LUIBYSZZXFPOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)CO

Origin of Product

United States

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